Trixylenyl phosphate exhibits significant biological activity, particularly as a neurotoxin. Short-term exposure can lead to organophosphate-induced delayed neuropathy, and it is also recognized as a reproductive toxin. The compound's toxicity profile raises concerns regarding its environmental impact and potential health risks associated with exposure .
The synthesis of trixylenyl phosphate typically involves the following steps:
The detailed reaction conditions include heating the mixture gradually and maintaining specific temperatures to achieve optimal yields.
Trixylenyl phosphate is unique due to its specific mixture of xylenol isomers and its historical applications as both a flame retardant and hydraulic fluid, which are not shared by all similar compounds .
Studies on trixylenyl phosphate interactions reveal that it can significantly affect biological systems due to its neurotoxic properties. It has been linked to adverse effects on neurological function and reproductive health in laboratory settings. Additionally, its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts .
Several compounds share structural similarities with trixylenyl phosphate, including:
| Compound | Chemical Formula |
Physical Description Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
Liquid Liquid; [HSDB] Color/Form Glassy
Clear liquid Liquid XLogP3 7.2
Hydrogen Bond Acceptor Count 4
Exact Mass 410.16469634 Da
Monoisotopic Mass 410.16469634 Da
Boiling Point 469 to 509 °F at 10 mmHg (NTP, 1992)
BP: 243-265 °C at 10 mm Hg Flash Point 450 °F (NTP, 1992)
>245 °C (>473 °F) (Open Cup) Heavy Atom Count 29
Density 1.130 to 1.155 (USCG, 1999)
1.142 at 38 °C/4 °C Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ 1.155 Decomposition Decomposition of this product under fire conditions can produce carbon monoxide, phosphorus oxides and organic decomposition products.
When heated to decomposition it emits toxic vapors of phosphorus oxides. Melting Point
-4 °F (USCG, 1999)
-20 °C /pour point/ UNII
5TL8H5QK8V
Vapor Pressure
0.00000002 [mmHg]
0.00000005 [mmHg] 5.15X10-8 mm Hg at 30 °C Impurities
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Wikipedia
Tris(2,4-xylenyl)phosphate
Methods of Manufacturing
Xylenol, mixed + phosphorus oxychloride (dehydrochlorination) /Trixylyl phosphate/
... /Trixylyl & tritolyl phosphates/ differ only in the fraction (as defined by boiling range) of tar acids used as raw materials. ... As commercial products both are made by the interaction of phosphorus oxychloride on mixtures containing phenol & all isomers of cresol, xylenol, & some higher molecular wt tar acids. The resultant products are internal mixtures, as the reactivities of the isomers differ in their readiness to esterify. /Trixylyl & tritolyl phosphates/ General Manufacturing Information
Utilities
Plastics Product Manufacturing Paint and Coating Manufacturing Petroleum Lubricating Oil and Grease Manufacturing Phenol, 2,4-dimethyl-, 1,1',1''-phosphate: INACTIVE Phenol, dimethyl-, 1,1',1''-phosphate: ACTIVE THE SEPARATION OF PHENOLS, CRESOLS, AND XYLENOLS IS STUDIED USING TRI(2,4-XYLENYL)PHOSPHATE AS LIQ PHASES COATED ON STAINLESS STEEL OPEN TUBULAR COLUMNS AT TEMP BETWEEN 100 AND 130 °C. TRI (2,4-XYLENYL) PHOSPHATE IS EFFECTIVE AS SYNERGIST OF MALATHION AGAINST RESISTANT HOUSEFLIES AND MOSQUITOES. The bulk of the hydrolysis products from ... commercial flame retardant /such as/, Fyrquell 220 & Kronitex TXP, were xylenols which occurred in the following order of abundance: 2,5- >2,3- >3,5- >2,4- >3,4-xylenol. ... A) ARYL PHOSPHATES ... NOT SUITABLE FOR PLASTICS IN CONTACT WITH FOODSTUFFS; C) ... SHOULD NOT BE USED IN ARTICLES INTENDED FOR WEAR DIRECTLY ON SKIN OR ARTICLES ... HANDLED BY CHILDREN. /ARYL PHOSPHATES/ Analytic Laboratory Methods
Determination of phosphate esters in environmental samples or technical products is best accomplished using gas chromatography (GLC) with phosphorus-specific detectors. However, the related isomers in such products as TCP and TXP are difficult to separate even with capillary columns. Thus, for determination of specific components such as TOCP, analysis of phenolic moieties by GLC following alkaline hydrolysis of the phosphate esters is a useful technique. /Phosphate esters/
The retention times for most industrial phosphates fall into a 12-40 min range using the chromatographic conditions described in "Pesticides Analytical Manual I 1982". Several of them have complex eluting patterns. The procedures described in this report deal with the ability to identify these late-eluting compounds rapidly. By using known analytical characteristics such as Florisil recoveries & tabulated retention data, phosphate esters can be identified as soon as they appear on food sample chromatograms. Retention values for trixylyl phosphate are given. The gas chromatographs were Tracor 222's or 560's equipped with 1.8 m X 2 or 4 mm inner diameter glass columns & flame photometric or nitrogen/phosphorus detectors (phosphorus selective). Based on 10% full scale deflection, the avg limit of detection for the 15 phosphates tested was 0.03 ug. The procedure is applicable to a variety of food & food products, such as meats, dairy products, fruits & root vegetables as well as food containers, lid or package liners, & individual-product wrappings. The sample is collected and extracted. A 1 mL aliquot of the decant from the first or second 10 mL portion is placed in a beaker. A 5 mL volume of concentrated nitric acid is added and the mixture evaporated to 1 mL in a fume hood. A 2 mL volume of water is added and the mixture transferred to a test tube. A 1 mL volume of 1M ammonium nitrate and 2 mL of 0.5M ammonium molybdate are added. The solution is heated to boiling and the formation of a yellow precipitate of ammonium phosphomolybdate indicates phosphate. /Phosphate/ Storage Conditions
Store away from foodstuffs and animal feed. Containers should be stored in a cool, dry, well-ventilated area away from flammable or oxidizing materials and sources of heat or flame. Information about storage in one common storage facility: Prolonged storage at elevated temperatures under wet alkaline or acidic conditions should be avoided to assure product integrity. Care should be taken to prevent moisture condensation in the container. Carbon steel is the preferred material of construction for storage containers. The product is normally shipped in unlined tank cars, trucks and drums. Further information about storage conditions: The maximum storage temperature is 149 F or 65 °C (higher in the absense of air/moisture). At temperatures below 4.4 °C (40 °F), the viscosity characteristics are such that improved pumping rates may be achieved by warming. Temperatures from 27 - 37.8 deg C (80 - 100 °F) provide good flow rates. This product can be stored and transported in equipment constructed of mild steel.
Interactions
4,4'-DIAMINODIPHENYL DISULFIDE WAS 1 OF 5 ANTIOXIDANTS STUDIED FOR THE PROTECTION OF POISONING BY AROMATIC ESTERS OF PHOSPHORIC ACID (H3PO4). WHEN IT WAS INJECTED SC INTO GUINEA PIGS OR RATS IN COMBINATION WITH TRIXYLENYL PHOSPHATE, IT SHOWED THE GREATEST PROTECTIVE ACTION AGAINST THE INHIBITORY EFFECTS OF AROMATIC ESTERS ON THE ACTIVITY OF CHOLINESTERASE. /AROMATIC ESTERS OF PHOSPHORIC ACID/
Dates
Last modified: 08-20-2023
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